2-Ethyloxazole-4-carbaldehyde
Description
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Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-ethyl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7NO2/c1-2-6-7-5(3-8)4-9-6/h3-4H,2H2,1H3 |
InChI Key |
NHTFQDQNVJSERM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CO1)C=O |
Origin of Product |
United States |
Synthesis of Polymerizable Monomers:
The aldehyde group can be chemically transformed into a polymerizable functional group. For instance, a Wittig reaction with methylenetriphenylphosphorane (B3051586) would convert the aldehyde into a vinyl group, creating 2-ethyl-4-vinyloxazole. This new monomer could then undergo polymerization to produce poly(2-ethyl-4-vinyloxazole). Alternatively, reduction of the aldehyde to an alcohol, followed by esterification with acryloyl chloride, would yield 2-ethyloxazole-4-yl)methyl acrylate, a monomer suitable for free-radical polymerization. mdpi.com
| Monomer Synthesis Route | Reaction Sequence | Resulting Monomer |
| Acrylate Monomer | 1. NaBH₄ reduction of aldehyde to alcohol. 2. Esterification with acryloyl chloride. | (2-Ethyloxazol-4-yl)methyl acrylate |
| Styrenic Monomer | Wittig reaction with appropriate phosphonium (B103445) ylide. | 2-Ethyl-4-(4-vinylphenyl)oxazole |
Post Polymerization Functionalization:
The aldehyde can be used to modify existing polymers that have reactive side chains. mdpi.com For example, polymers containing hydroxyl groups, such as poly(vinyl alcohol), can be functionalized through acid-catalyzed acetal (B89532) formation with 2-Ethyloxazole-4-carbaldehyde. cdp-innovation.com This reaction grafts the 2-ethyloxazole moiety onto the polymer backbone, imparting new properties to the material. Similarly, polymers with amine functionalities can be modified via Schiff base formation (imination) followed by reduction, creating stable C-N linkages. This approach is useful for creating functional polymers for biomedical applications or advanced materials. nih.govmdpi.com
Reactivity and Reaction Mechanisms of 2 Ethyloxazole 4 Carbaldehyde
Nucleophilic Addition Reactions at the Carbaldehyde Moiety
The aldehyde group in 2-Ethyloxazole-4-carbaldehyde is highly susceptible to nucleophilic addition, a cornerstone reaction for carbon-carbon bond formation. This reactivity allows for the synthesis of a diverse array of more complex molecular structures.
The addition of Grignard reagents (R-Mg-X) to an aldehyde is a classic and versatile method for forming secondary alcohols. nih.gov In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound. This addition leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields a secondary alcohol. nih.gov
The general mechanism involves the Grignard reagent adding across the carbon-oxygen double bond, followed by hydrolysis to produce the alcohol. The nature of the resulting alcohol is determined by the specific Grignard reagent used. For example, reacting this compound with methylmagnesium bromide would yield 1-(2-ethyloxazol-4-yl)ethanol, while the use of phenylmagnesium bromide would produce (2-ethyloxazol-4-yl)(phenyl)methanol. These secondary alcohols can serve as valuable intermediates for further synthetic transformations, such as oxidation to ketones or substitution reactions.
| Grignard Reagent | Typical Conditions | Predicted Product |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 1) Anhydrous diethyl ether or THF; 2) Aqueous acid workup (e.g., NH₄Cl, dilute HCl) | 1-(2-Ethyloxazol-4-yl)ethanol |
| Phenylmagnesium bromide (C₆H₅MgBr) | 1) Anhydrous diethyl ether or THF; 2) Aqueous acid workup | (2-Ethyloxazol-4-yl)(phenyl)methanol |
| Vinylmagnesium bromide (CH₂=CHMgBr) | 1) Anhydrous THF; 2) Aqueous acid workup | 1-(2-Ethyloxazol-4-yl)prop-2-en-1-ol |
Both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting aldehydes into alkenes, a process known as olefination. researchgate.net These reactions offer excellent control over the location of the newly formed double bond.
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. organic-chemistry.org The reaction of the ylide with this compound proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. organic-chemistry.org The stereochemical outcome (E/Z isomerism) of the alkene depends on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org These carbanions, generated by deprotonating an alkylphosphonate with a base like sodium hydride, are generally more nucleophilic than the corresponding Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.com Furthermore, the dialkylphosphate byproduct is water-soluble, simplifying product purification compared to the often-problematic removal of triphenylphosphine (B44618) oxide from Wittig reactions. alfa-chemistry.com
| Reaction Type | Reagent | Typical Conditions | Predicted Product |
|---|---|---|---|
| Wittig (non-stabilized) | Methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) | Anhydrous THF, room temperature | 4-Vinyl-2-ethyloxazole |
| Wittig (stabilized) | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Dichloromethane, room temperature | Ethyl 3-(2-ethyloxazol-4-yl)acrylate ((E)-isomer favored) |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate + NaH | Anhydrous THF or DME, 0°C to room temperature | Ethyl 3-(2-ethyloxazol-4-yl)acrylate ((E)-isomer strongly favored) |
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to an aldehyde, followed by dehydration to yield an α,β-unsaturated product. sciensage.info This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. nih.gov
For this compound, reaction with an active methylene compound like malononitrile (B47326) or diethyl malonate would be expected to proceed smoothly under standard Knoevenagel conditions. The electron-withdrawing nature of the two activating groups (e.g., -CN, -COOR) on the methylene carbon makes its protons acidic enough to be removed by a mild base, generating a nucleophilic carbanion. sciensage.info This carbanion then adds to the aldehyde, and subsequent elimination of a water molecule yields the condensed product. This reaction is a highly efficient method for forming carbon-carbon double bonds and synthesizing functionalized alkenes.
| Active Methylene Compound | Catalyst/Solvent | Predicted Product |
|---|---|---|
| Malononitrile | Piperidine/Ethanol | 2-((2-Ethyloxazol-4-yl)methylene)malononitrile |
| Diethyl malonate | Piperidine, Acetic Acid/Benzene | Diethyl 2-((2-ethyloxazol-4-yl)methylene)malonate |
| Cyanoacetic acid | Pyridine (B92270) (Doebner modification) | 3-(2-Ethyloxazol-4-yl)acrylic acid (after decarboxylation) |
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.
The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 2-ethyloxazole-4-carboxylic acid, without affecting the oxazole (B20620) ring. A variety of oxidizing agents can accomplish this transformation. Mild oxidants are often preferred to avoid potential side reactions with the heterocycle.
For instance, the oxidation of a similar substrate, 2-phenyl-4-(hydroxymethyl)oxazole, to 2-phenyloxazole-4-carboxylic acid has been reported using reagents like manganese dioxide, indicating the feasibility of such transformations on the oxazole core. researchgate.net Other common reagents for the oxidation of aldehydes to carboxylic acids include silver(I) oxide (Tollens' reagent), potassium permanganate (B83412) (KMnO₄) under controlled conditions, and hydrogen peroxide. The choice of reagent depends on the desired reaction conditions (e.g., pH, temperature) and the presence of other sensitive functional groups in the molecule.
| Oxidizing Agent | Typical Conditions | Product |
|---|---|---|
| Silver(I) oxide (Ag₂O) | Aqueous or ethanolic ammonia (B1221849) (Tollens' reagent) | 2-Ethyloxazole-4-carboxylic acid |
| Potassium permanganate (KMnO₄) | Aqueous base (e.g., NaOH), followed by acidification | 2-Ethyloxazole-4-carboxylic acid |
| Manganese dioxide (MnO₂) | Inert solvent, reflux | 2-Ethyloxazole-4-carboxylic acid |
The reduction of the aldehyde group in this compound to a primary alcohol, (2-ethyloxazol-4-yl)methanol, is a fundamental transformation that can be achieved with high efficiency. The most common reagents for this purpose are complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.org
Sodium borohydride is a mild and selective reducing agent that is typically used in protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comyoutube.com It readily reduces aldehydes and ketones while being unreactive towards less reactive carbonyl groups like esters or amides. masterorganicchemistry.com This chemoselectivity makes it a highly useful reagent. rsc.org Lithium aluminium hydride is a much more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF. libretexts.org It will reduce aldehydes, ketones, esters, and carboxylic acids. chemistrysteps.com For the simple reduction of this compound, the milder NaBH₄ is generally sufficient and safer to handle.
The resulting primary alcohol, (2-ethyloxazol-4-yl)methanol, is a versatile intermediate that can be used in a variety of subsequent reactions, such as conversion to alkyl halides or use as a nucleophile in ether or ester synthesis.
| Reducing Agent | Typical Conditions | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol or Ethanol, 0°C to room temperature | (2-Ethyloxazol-4-yl)methanol |
| Lithium aluminium hydride (LiAlH₄) | 1) Anhydrous diethyl ether or THF; 2) Aqueous workup | (2-Ethyloxazol-4-yl)methanol |
Mentioned Compounds
| Compound Name |
|---|
| 1-(2-Ethyloxazol-4-yl)ethanol |
| 1-(2-Ethyloxazol-4-yl)prop-2-en-1-ol |
| 2-((2-Ethyloxazol-4-yl)methylene)malononitrile |
| This compound |
| 2-Ethyloxazole-4-carboxylic acid |
| 2-Phenyloxazole-4-carboxylic acid |
| 3-(2-Ethyloxazol-4-yl)acrylic acid |
| 4-Vinyl-2-ethyloxazole |
| Acetic Acid |
| (Carbethoxymethylene)triphenylphosphorane |
| Cyanoacetic acid |
| Diethyl 2-((2-ethyloxazol-4-yl)methylene)malonate |
| Diethyl ether |
| Diethyl malonate |
| (2-Ethyloxazol-4-yl)(phenyl)methanol |
| (2-Ethyloxazol-4-yl)methanol |
| Ethanol |
| Ethyl 3-(2-ethyloxazol-4-yl)acrylate |
| Hydrogen peroxide |
| Lithium aluminium hydride |
| Malononitrile |
| Manganese dioxide |
| Methanol |
| Methylenetriphenylphosphorane |
| Methylmagnesium bromide |
| Phenylmagnesium bromide |
| Piperidine |
| Potassium permanganate |
| Pyridine |
| Silver(I) oxide |
| Sodium borohydride |
| Sodium hydride |
| Tetrahydrofuran (THF) |
| Triethyl phosphonoacetate |
| Triphenylphosphine oxide |
| Vinylmagnesium bromide |
Transformations Involving the Oxazole Heterocycle
The oxazole ring in this compound is a stable aromatic system, yet it can undergo a variety of transformations under specific reaction conditions. These reactions can involve the cleavage and rearrangement of the ring itself or its conversion into other heterocyclic structures.
Ring-Opening and Rearrangement Mechanisms
While the oxazole ring is generally stable, it can be induced to open under certain energetic conditions or through specific chemical pathways. The presence of the electron-withdrawing carbaldehyde group at the C-4 position can influence the electron distribution within the ring, potentially affecting its susceptibility to ring-opening reactions.
One potential pathway for ring-opening involves the attack of a potent nucleophile at the C-2 or C-5 position, which can lead to the cleavage of the C-O or C-N bond. For instance, treatment with strong bases at elevated temperatures could potentially lead to fragmentation of the oxazole ring.
Rearrangements of the oxazole ring are less common but can be envisioned under photochemical conditions or in the presence of specific catalysts. One such hypothetical rearrangement could be a Cornforth-type rearrangement if a suitable precursor, such as a 4-acyloxazole, were formed from the carbaldehyde. In this scenario, thermal rearrangement could lead to the formation of an isomeric oxazole.
Another potential rearrangement pathway could be initiated by the protonation of the oxazole nitrogen, followed by a nucleophilic attack and subsequent ring cleavage and reformation. The specific conditions required for such transformations would need to be determined experimentally.
Conversion to Other Heterocyclic Systems
The aldehyde functionality at the C-4 position of this compound serves as a versatile handle for the construction of new heterocyclic rings fused to or replacing the oxazole core. The reactivity of the aldehyde group allows for condensation reactions with various binucleophiles, leading to the formation of a wide range of heterocyclic systems.
For example, reaction with hydrazine (B178648) and its derivatives can yield pyrazole (B372694) or pyridazine (B1198779) systems. Similarly, condensation with hydroxylamine (B1172632) can lead to the formation of isoxazole (B147169) rings. The reaction with amidines or guanidines could provide access to pyrimidine (B1678525) derivatives.
A general scheme for such conversions is presented below:
| Reagent | Resulting Heterocycle |
| Hydrazine (H₂NNH₂) | Pyrazole |
| Substituted Hydrazines (R-NHNH₂) | N-Substituted Pyrazole |
| Hydroxylamine (NH₂OH) | Isoxazole |
| Amidines (RC(=NH)NH₂) | Pyrimidine |
| Thiourea (B124793) (S=C(NH₂)₂) | Thiazine |
These transformations typically proceed through an initial condensation with the aldehyde to form an intermediate, which then undergoes an intramolecular cyclization and dehydration to afford the new heterocyclic system.
Electrophilic and Nucleophilic Substitution on the Oxazole Ring System (C-2, C-5 positions)
The oxazole ring is considered an electron-rich heterocycle, making it susceptible to electrophilic attack. However, the electron distribution is not uniform, and the presence of the ethyl group at C-2 and the carbaldehyde at C-4 significantly influences the regioselectivity of substitution reactions.
Electrophilic Substitution:
The most electron-rich position in the oxazole ring is typically the C-5 position, making it the most likely site for electrophilic attack. However, the directing effects of the existing substituents must be considered. The ethyl group at C-2 is a weak activating group, while the carbaldehyde at C-4 is a deactivating group, directing incoming electrophiles to the meta position, which in this case is the C-5 position. Therefore, electrophilic substitution is expected to occur preferentially at the C-5 position.
Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield 2-Ethyl-5-nitrooxazole-4-carbaldehyde.
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNAr) on the oxazole ring is generally difficult due to its electron-rich nature. However, the presence of a good leaving group at one of the ring positions can facilitate such reactions. In the case of this compound, direct nucleophilic substitution on the unsubstituted C-5 position is unlikely.
Nucleophilic substitution is more plausible if a derivative with a leaving group, such as a halogen, is present at the C-2 or C-5 position. For example, if 2-chloro-5-ethyloxazole-4-carbaldehyde were available, the chlorine atom could be displaced by various nucleophiles, such as amines, alkoxides, or thiolates. The electron-withdrawing nature of the adjacent carbaldehyde group would help to stabilize the Meisenheimer-like intermediate formed during the SNAr reaction.
Mechanistic Investigations of Key Transformations
Due to the limited specific literature on this compound, detailed mechanistic investigations for its key transformations are not available. However, the mechanisms of the reactions described above can be inferred from well-established principles of organic chemistry and studies on analogous heterocyclic systems.
Mechanism of Electrophilic Substitution at C-5:
The mechanism of electrophilic substitution at the C-5 position would proceed through a standard SEAr pathway. The electrophile (E+) would attack the electron-rich C-5 position, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate can be delocalized over the oxazole ring. The final step involves the loss of a proton from the C-5 position to a base, restoring the aromaticity of the oxazole ring and yielding the substituted product.
Mechanism of Conversion to a Pyrazole Ring:
The conversion of this compound to a pyrazole derivative using hydrazine would begin with the nucleophilic attack of the hydrazine on the aldehyde carbon, followed by dehydration to form a hydrazone intermediate. The next step would involve a ring-opening of the oxazole, potentially initiated by an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazone moiety. This would be followed by a recyclization and elimination of a suitable leaving group (e.g., water or an ethyl carboxylate equivalent from the original oxazole structure) to form the final pyrazole ring. The precise sequence of bond-forming and bond-breaking events would likely depend on the specific reaction conditions.
Further experimental and computational studies would be necessary to elucidate the precise mechanisms and reaction kinetics of the transformations involving this compound.
Derivatization Strategies and Synthesis of Analogues from 2 Ethyloxazole 4 Carbaldehyde
Synthesis of Imines and Schiff Bases
The condensation reaction between an aldehyde and a primary amine is a fundamental transformation in organic chemistry that yields an imine, commonly known as a Schiff base. ijacskros.comscispace.comresearchgate.net 2-Ethyloxazole-4-carbaldehyde readily undergoes this reaction with a wide range of primary aliphatic and aromatic amines. The reaction is typically catalyzed by a small amount of acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the imine. ijacskros.com
This reaction is highly efficient for creating a diverse library of derivatives, as numerous primary amines are commercially available. The resulting Schiff bases are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of other nitrogen-containing heterocycles. researchgate.net
Illustrative Synthesis of an Imine from this compound
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Primary Amine (R-NH₂) | Acid catalyst (e.g., acetic acid), Solvent (e.g., Ethanol), Reflux | N-((2-ethyloxazol-4-yl)methylene)alkan-1-amine |
Formation of Substituted Oximes and Hydrazones
Similar to the formation of imines, this compound can be converted into oximes and hydrazones through condensation reactions with hydroxylamines and hydrazines, respectively. These reactions proceed via a similar mechanism involving nucleophilic attack on the carbonyl carbon followed by dehydration. nih.gov
Oximes are synthesized by reacting the aldehyde with hydroxylamine (B1172632) or its salts (e.g., hydroxylamine hydrochloride). The resulting C=N-OH functionality is a key feature in various biologically active molecules and can serve as a precursor for other functional groups.
Hydrazones are formed when this compound reacts with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, acyl hydrazides). researchgate.netnih.gov Hydrazones are stable, often crystalline, compounds and are important intermediates in the synthesis of nitrogen-containing heterocyclic systems like pyrazoles and triazoles.
Table of Oxime and Hydrazone Synthesis
| Starting Material | Reagent | Product Class | Illustrative Product Structure |
| This compound | Hydroxylamine (NH₂OH) | Oxime | (E)-(2-ethyloxazol-4-yl)methanal oxime |
| This compound | Hydrazine (N₂H₄) | Hydrazone | (2-Ethyloxazol-4-yl)methanal hydrazone |
| This compound | Phenylhydrazine | Substituted Hydrazone | (E)-1-((2-ethyloxazol-4-yl)methylene)-2-phenylhydrazine |
Construction of Fused Heterocyclic Systems
The aldehyde group of this compound is a key starting point for constructing fused ring systems, thereby creating novel polycyclic heteroaromatic compounds. These strategies often involve multi-step sequences where the aldehyde is first converted into an intermediate that is primed for a subsequent cyclization reaction.
While pyrazole-4-carbaldehydes are common precursors for fused pyrazole (B372694) systems, semanticscholar.orgsemanticscholar.orgmdpi.com this compound can also be utilized to synthesize pyrazole-containing structures. A common strategy involves reaction with a hydrazine derivative. For instance, condensation of the aldehyde with hydrazine hydrate would form the corresponding hydrazone. This hydrazone can then be reacted with a suitable three-carbon synthon (e.g., a 1,3-dicarbonyl compound or an α,β-unsaturated ketone) in a cyclocondensation reaction to furnish a pyrazole ring appended to the oxazole (B20620) core.
The synthesis of 1,3,4-oxadiazole rings typically begins with a carboxylic acid derivative, most commonly an acid hydrazide. nih.govsemanticscholar.orgajptonline.comrdd.edu.iq Therefore, a synthetic route starting from this compound would first require the oxidation of the aldehyde group to a carboxylic acid (2-ethyloxazole-4-carboxylic acid). This acid can then be converted to its corresponding acid hydrazide via esterification followed by reaction with hydrazine hydrate. The resulting 2-ethyloxazole-4-carbohydrazide is a key intermediate that can be cyclized with various one-carbon reagents (e.g., orthoesters, carbon disulfide, or cyanogen bromide) under dehydrating conditions to yield the desired 2,5-disubstituted 1,3,4-oxadiazole, where one of the substituents is the 2-ethyloxazol-4-yl group. Alternatively, 1,2,4-oxadiazoles can be synthesized from amidoximes and carboxylic acid derivatives. nih.gov
Imidazolone Formation: The synthesis of imidazolones can be approached from oxazolone precursors. impactfactor.org A potential, albeit multi-step, pathway from this compound could involve an Erlenmeyer-Plöchl reaction. In this approach, the aldehyde would be condensed with an N-acylglycine (like hippuric acid) to form an azlactone (an oxazolone derivative). Subsequent reaction of this intermediate with a primary amine would lead to the opening of the oxazolone ring and recyclization to form a 4-arylidene-imidazolone derivative. researchgate.net
Oxazepine Formation: A viable route to oxazepine derivatives involves a two-step process starting with the formation of a Schiff base. jajgastrohepto.orgjmchemsci.comrdd.edu.iq First, this compound is condensed with a primary amine (e.g., an aminophenol or aniline) to generate an imine. sciencescholar.us This Schiff base can then undergo a [5+2] cycloaddition reaction with a suitable cyclic anhydride, such as maleic or phthalic anhydride, in an appropriate solvent to construct the seven-membered 1,3-oxazepine ring. jmchemsci.comumsida.ac.id
Synthesizing an additional isoxazole (B147169) ring onto the 2-ethyloxazole core can be achieved through established methodologies. nih.govicm.edu.plijbpas.comunifi.it A common pathway involves the creation of an α,β-unsaturated carbonyl system. ijbpas.com this compound can undergo a base-catalyzed aldol or Claisen-Schmidt condensation with a ketone (e.g., acetophenone) to produce a chalcone-like intermediate (an α,β-unsaturated ketone). This intermediate can then be reacted with hydroxylamine hydrochloride in the presence of a base. nih.gov The hydroxylamine undergoes a Michael addition to the double bond followed by intramolecular cyclization and dehydration to yield a 3,5-disubstituted isoxazole, where the 2-ethyloxazol-4-yl group is located at the 5-position of the newly formed isoxazole ring.
Summary of Fused Heterocycle Synthesis Strategies
| Target Heterocycle | Key Intermediate from this compound | Subsequent Reaction Type |
| Pyrazole | Hydrazone | Cyclocondensation with 1,3-dielectrophile |
| 1,3,4-Oxadiazole | 2-Ethyloxazole-4-carbohydrazide | Cyclodehydration with C1 synthon |
| Imidazolone | 4-((2-Ethyloxazol-4-yl)methylene)oxazol-5(4H)-one | Reaction with a primary amine |
| Oxazepine | Schiff Base | [5+2] Cycloaddition with anhydride |
| Isoxazole | α,β-Unsaturated Ketone (Chalcone analogue) | Cyclocondensation with hydroxylamine |
Elaboration of the Ethyl Substituent and Carbaldehyde Group for Complex Building Blocks
The development of complex building blocks from this compound hinges on the selective and efficient elaboration of its ethyl and carbaldehyde functionalities. While direct functionalization of the ethyl group on the oxazole ring presents a synthetic challenge, several strategies can be envisaged based on the known reactivity of alkyl-substituted heterocycles. Concurrently, the carbaldehyde group serves as a versatile precursor for a multitude of transformations, enabling the introduction of diverse structural motifs.
Elaboration of the Ethyl Substituent:
Direct C-H activation of the ethyl group on the oxazole ring is a potential but challenging route for its elaboration. The acidity of the protons on the carbon adjacent to the oxazole ring is a key factor. Deprotonation at the C2 position of oxazoles is known to occur, leading to a lithio salt that exists in equilibrium with a ring-opened enolate-isonitrile. wikipedia.org This reactivity could potentially be harnessed to introduce electrophiles at the α-position of the ethyl group, although this has not been specifically demonstrated for this compound.
Alternative approaches could involve the initial synthesis of a functionalized 2-alkyl oxazole that can be further modified. For instance, the synthesis of 2-(halomethyl)-4,5-diaryloxazoles has been shown to be a useful scaffold for synthetic elaboration at the 2-position through substitution reactions with various nucleophiles. chemrxiv.org A similar strategy could be adapted to introduce functionality to the ethyl group of this compound.
Elaboration of the Carbaldehyde Group:
The carbaldehyde group at the C4 position is a highly versatile functional group for the synthesis of complex building blocks. It readily undergoes a wide array of chemical transformations, including:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.
Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, which can be further functionalized.
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by a variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and enolates, to form secondary alcohols.
Wittig Reaction and Related Olefinations: The aldehyde can be converted to alkenes with defined stereochemistry using the Wittig reaction or its variants (e.g., Horner-Wadsworth-Emmons reaction).
Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a wide range of substituted amines.
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel and aldol condensations, to form new carbon-carbon bonds.
These transformations allow for the introduction of a vast array of functional groups and structural motifs, significantly expanding the chemical space accessible from this compound. For example, the synthesis of 4-formyl-2-(2-oxoalkyl)oxazoles is a known pathway in the biosynthesis of several natural products, highlighting the importance of the formyl group as a synthetic handle. rsc.org
Interactive Data Table: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents and Conditions | Potential Product |
| Ethyl Substituent | α-Halogenation (hypothetical) | N-Halosuccinimide, radical initiator | 2-(1-Haloethyl)oxazole-4-carbaldehyde |
| Ethyl Substituent | α-Lithiation/Electrophilic Quench (hypothetical) | Strong base (e.g., LDA), then electrophile (e.g., R-X) | 2-(1-Substituted ethyl)oxazole-4-carbaldehyde |
| Carbaldehyde | Oxidation | Oxidizing agent (e.g., KMnO4, CrO3) | 2-Ethyloxazole-4-carboxylic acid |
| Carbaldehyde | Reduction | Reducing agent (e.g., NaBH4, LiAlH4) | (2-Ethyloxazol-4-yl)methanol |
| Carbaldehyde | Grignard Addition | R-MgX, then H3O+ | 1-(2-Ethyloxazol-4-yl)-1-alkanol |
| Carbaldehyde | Wittig Reaction | Ph3P=CHR | 2-Ethyl-4-(alkenyl)oxazole |
| Carbaldehyde | Reductive Amination | R-NH2, NaBH3CN | N-Alkyl-(2-ethyloxazol-4-yl)methanamine |
Stereoselective Derivatization (if applicable to the chiral center)
The carbaldehyde group of this compound is prochiral, meaning that nucleophilic addition to the carbonyl carbon can generate a new stereocenter. This opens up the possibility of stereoselective derivatization to produce enantiomerically enriched or pure products, which is of significant importance in medicinal chemistry and materials science.
Several strategies can be employed to achieve stereocontrol in the derivatization of the carbaldehyde group:
Use of Chiral Reagents: The use of chiral reducing agents, such as those derived from chiral boranes or aluminum hydrides, can lead to the enantioselective reduction of the aldehyde to a chiral alcohol. Similarly, the addition of chiral organometallic reagents can afford chiral secondary alcohols with high enantiomeric excess.
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods for the transformation of aldehydes has been a major focus of modern organic synthesis. For heterocyclic aldehydes, several powerful catalytic asymmetric reactions have been reported. For instance, the asymmetric intermolecular Stetter reaction of heterocyclic aldehydes with nitroalkenes, catalyzed by N-heterocyclic carbenes (NHCs), has been shown to produce 1,4-dicarbonyl compounds in high yields and enantioselectivities. semanticscholar.orgacs.orgresearchgate.net This methodology could potentially be applied to this compound to generate chiral adducts.
Biocatalysis: Enzymes, such as alcohol dehydrogenases, are highly efficient and selective catalysts for the reduction of aldehydes to chiral alcohols. nih.govnih.gov The use of whole-cell biocatalysts or isolated enzymes could provide a green and efficient route to enantiomerically pure (2-Ethyloxazol-4-yl)methanol derivatives.
Substrate-Controlled Diastereoselective Reactions: If a chiral center is already present in a molecule, it can influence the stereochemical outcome of subsequent reactions. While this compound itself is achiral, its derivatization products may contain stereocenters that can direct further transformations.
Interactive Data Table: Potential Stereoselective Reactions of this compound
| Reaction Type | Chiral Catalyst/Reagent | Potential Chiral Product |
| Asymmetric Reduction | Chiral borane (e.g., (S)-CBS reagent) | (S)-(2-Ethyloxazol-4-yl)methanol |
| Asymmetric Alkylation | Chiral organozinc reagent with a chiral ligand | (R)- or (S)-1-(2-Ethyloxazol-4-yl)-1-alkanol |
| Asymmetric Stetter Reaction | Chiral N-heterocyclic carbene (NHC) | Chiral γ-keto-oxazole derivative |
| Biocatalytic Reduction | Alcohol dehydrogenase | (R)- or (S)-(2-Ethyloxazol-4-yl)methanol |
The stereoselective derivatization of the carbaldehyde group of this compound provides a powerful tool for the synthesis of complex, chiral building blocks. The application of modern asymmetric catalytic methods and biocatalysis holds significant promise for accessing a wide range of enantiomerically enriched oxazole derivatives for various applications.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in optimizing the geometry of 2-Ethyloxazole-4-carbaldehyde and determining its most stable conformation by exploring the potential energy surface. These calculations form the basis for understanding the molecule's electronic properties and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
DFT calculations can precisely map the electron density distribution of these orbitals and quantify the energy gap. For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole (B20620) ring, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group.
Table 1: Hypothetical Frontier Orbital Energies for this compound (Illustrative Data) This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule are not widely published.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key indices include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).
Chemical Hardness (η) measures the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Chemical Potential (μ) indicates the tendency of electrons to escape from the system. It is calculated as (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω) quantifies the energy stabilization when the system acquires additional electronic charge. It is calculated as μ² / 2η.
These parameters help in predicting how this compound will behave in chemical reactions.
Table 2: Hypothetical Global Reactivity Indices for this compound (Illustrative Data) This table presents hypothetical data derived from the values in Table 1 for illustrative purposes.
| Reactivity Index | Calculated Value |
|---|---|
| Chemical Hardness (η) | 2.35 eV |
| Chemical Potential (μ) | -4.50 eV |
| Electrophilicity Index (ω) | 4.31 eV |
Molecular Dynamics Simulations to Explore Conformational Space and Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of this compound. By simulating the molecule's behavior in a given environment (e.g., in a solvent), MD can reveal the accessible conformations, particularly the rotation around the single bonds connecting the ethyl and carbaldehyde groups to the oxazole ring. Understanding this conformational landscape is essential for predicting how the molecule might interact with other molecules, such as biological receptors.
In Silico Modeling of Ligand-Target Interactions (e.g., protein docking, without biological outcomes)
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is used to explore the potential binding modes of this compound with various protein targets. The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity, often in kcal/mol. These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, providing a structural hypothesis for molecular recognition without assessing any functional biological effect.
Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, chemical shifts)
Quantum chemical calculations, particularly DFT, are highly effective at predicting spectroscopic parameters.
Vibrational Frequencies: DFT can compute the infrared (IR) and Raman spectra of this compound. The calculated frequencies correspond to specific vibrational modes, such as the C=O stretch of the aldehyde or the C=N stretch of the oxazole ring. Calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and improve agreement with experimental data.
Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
Table 3: Hypothetical Predicted vs. Scaled Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data) This table presents hypothetical data for illustrative purposes.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
|---|---|---|---|
| C-H Stretch (aldehyde) | -CHO | 2890 | 2774 |
| C=O Stretch | -CHO | 1765 | 1694 |
| C=N Stretch | Oxazole Ring | 1610 | 1546 |
| C-C Stretch | Ethyl Group | 1115 | 1070 |
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. A critical point on this path is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed.
For this compound, theoretical methods can be used to model reactions such as the oxidation of the aldehyde group or its participation in a condensation reaction. DFT calculations can determine the geometry and energy of the transition state, allowing for the calculation of the activation energy (ΔE‡). This information is fundamental to understanding the kinetics and feasibility of a proposed reaction mechanism.
Table 4: Hypothetical Energy Profile for a Reaction Involving this compound (Illustrative Data) This table presents hypothetical data for an illustrative reaction, such as a nucleophilic addition to the aldehyde.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.5 |
| Products | -5.2 |
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Ethyloxazole-4-carbaldehyde by mapping the carbon and hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, the spectrum is expected to show four distinct signals. The aldehyde proton (-CHO) is highly deshielded and appears as a singlet at the lowest field. The lone proton on the oxazole (B20620) ring (H-5) also appears as a singlet, shifted downfield due to the ring's aromaticity and the electron-withdrawing effect of the adjacent aldehyde group. The ethyl group at the 2-position gives rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern indicating free rotation and coupling between adjacent, non-equivalent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to display six unique signals, corresponding to each carbon in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing at the lowest field (~180-195 ppm). The three carbons of the oxazole ring (C-2, C-4, C-5) would appear in the aromatic region, with their specific shifts influenced by the substituents. The two carbons of the ethyl group would appear at the highest field.
Predicted NMR Data: Predicted chemical shifts (δ) are in ppm relative to TMS in a standard solvent like CDCl₃. Actual values may vary.
| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| -CHO | 9.8 - 10.1 (s, 1H) | 184.0 - 188.0 |
| Oxazole H-5 | 8.2 - 8.5 (s, 1H) | 140.0 - 143.0 |
| -CH₂-CH₃ | 2.8 - 3.1 (q, J ≈ 7.5 Hz, 2H) | 25.0 - 28.0 |
| -CH₂-CH₃ | 1.3 - 1.5 (t, J ≈ 7.5 Hz, 3H) | 11.0 - 14.0 |
| Oxazole C-2 | - | 165.0 - 168.0 |
| Oxazole C-4 | - | 150.0 - 153.0 |
2D NMR Techniques: Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their through-bond coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the H-5 signal to the C-5 signal, the methylene proton signal to its corresponding carbon, and the methyl proton signal to its carbon. documentsdelivered.comnist.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations. Key expected correlations for this compound would include the aldehyde proton showing a cross-peak to the oxazole C-4 and C-5 carbons, and the H-5 proton showing correlations to C-4 and the aldehyde carbon. documentsdelivered.com The methylene protons of the ethyl group would show correlations to the oxazole C-2. These correlations are instrumental in confirming the substitution pattern on the oxazole ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in this compound by probing their characteristic molecular vibrations.
Infrared (IR) Spectroscopy: The IR spectrum is defined by absorptions corresponding to specific bond stretching and bending frequencies. The most diagnostic peak for this molecule is the strong, sharp carbonyl (C=O) stretching absorption of the aldehyde, expected in the range of 1685-1710 cm⁻¹, with the conjugation to the oxazole ring lowering the frequency compared to a saturated aldehyde. orgchemboulder.comacademyart.edu Another key feature is the aldehyde C-H stretch, which typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. orgchemboulder.comvscht.cz Other expected absorptions include C-H stretches from the ethyl group and the oxazole ring (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations from the oxazole ring (typically 1500-1650 cm⁻¹), and C-O-C stretching of the ring (around 1050-1250 cm⁻¹). masterorganicchemistry.comlibretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The technique is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, the C=C and C=N symmetric stretching vibrations of the oxazole ring are expected to produce strong Raman signals. The C=O stretch is also Raman active. The presence of specific functional groups can be predicted with high accuracy using Raman spectroscopy. nih.gov
Expected Vibrational Frequencies:
| Functional Group/Bond | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| Aldehyde C=O | Stretch | 1685 - 1710 | 1685 - 1710 | Strong (IR), Moderate (Raman) |
| Aldehyde C-H | Stretch | ~2820 and ~2720 | ~2820 and ~2720 | Weak-Moderate (IR) |
| Aromatic C-H (Oxazole) | Stretch | 3050 - 3150 | 3050 - 3150 | Moderate |
| Alkyl C-H (Ethyl) | Stretch | 2850 - 2980 | 2850 - 2980 | Moderate-Strong |
| Oxazole Ring (C=N, C=C) | Stretch | 1500 - 1650 | 1500 - 1650 | Moderate-Strong |
| Oxazole Ring C-O-C | Stretch | 1050 - 1250 | 1050 - 1250 | Moderate |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its chromophores and conjugation.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorptions arising from electronic transitions within its conjugated system, which includes the oxazole ring and the carbonyl group. Two primary types of transitions are anticipated:
π → π* transitions: These higher-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. They are associated with the conjugated system of the oxazole ring and the C=O double bond, typically resulting in strong absorption bands in the 200-300 nm region.
n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen/oxygen of the oxazole ring) to a π* antibonding orbital. These transitions are symmetry-forbidden and result in a weak absorption band at a longer wavelength, often above 300 nm. pharmatutor.org
The solvent can influence the position of these absorption maxima (solvatochromism), which can provide further information about the nature of the electronic transitions. globalresearchonline.net
Fluorescence Spectroscopy: Many heterocyclic and aromatic aldehyde compounds exhibit fluorescence. Upon absorption of UV light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon at a longer wavelength (fluorescence). A fluorescence spectrum would show an emission maximum that is characteristic of the molecule's electronic structure. The intensity and wavelength of fluorescence can be sensitive to the solvent environment and molecular aggregation. researchgate.net Without experimental data, the specific fluorescence properties of this compound cannot be detailed, but it is a potential characteristic for analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
For this compound (C₆H₇NO₂), the exact molecular weight is 125.0477 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺˙) would be observed at an m/z value corresponding to this exact mass, confirming the elemental composition.
The fragmentation of the molecular ion upon electron impact (EI) ionization is expected to follow pathways characteristic of both aldehydes and substituted oxazoles. libretexts.orgscispace.com
Loss of a hydrogen radical ([M-1]⁺): A common fragmentation for aldehydes, resulting in a stable acylium ion.
Loss of the formyl radical ([M-29]⁺): Cleavage of the C-CHO bond would result in a peak corresponding to the 2-ethyloxazolyl cation.
Loss of carbon monoxide ([M-28]⁺˙): A characteristic fragmentation of heterocyclic aldehydes. For oxazoles, this can occur after ring opening. scispace.com
Cleavage of the ethyl group: Loss of a methyl radical (CH₃˙) would produce an [M-15]⁺ ion, while loss of an ethyl radical (C₂H₅˙) would lead to an [M-29]⁺ ion.
Oxazole Ring Fragmentation: The oxazole ring itself can fragment through characteristic pathways, such as the loss of acetonitrile (B52724) (CH₃CN) or other small neutral molecules following rearrangement. clockss.org
Predicted Fragmentation Pattern:
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 125 | [C₆H₇NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 124 | [C₆H₆NO₂]⁺ | H˙ |
| 97 | [C₅H₇NO]⁺˙ | CO |
| 96 | [C₅H₆NO]⁺ | CHO˙ |
| 96 | [C₄H₄NO₂]⁺ | C₂H₅˙ |
Advanced Analytical Techniques for Purity and Identity Confirmation (e.g., HPLC-DAD, GC-MS methods)
Chromatographic techniques coupled with spectroscopic detectors are essential for confirming the purity and verifying the identity of this compound.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC is used to separate the compound from any impurities. A reversed-phase C18 column with a mobile phase gradient of water and a polar organic solvent (like acetonitrile or methanol) would likely be effective. The Diode-Array Detector (DAD) records the UV-Vis spectrum of the compound as it elutes from the column. This allows for both quantification (based on peak area) and identity confirmation by matching the acquired UV-Vis spectrum with that of a reference standard. This method is crucial for assessing the purity of a sample.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds. This compound should be sufficiently volatile for GC analysis. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or a more polar Wax column). As the compound elutes, it enters the mass spectrometer, which provides a mass spectrum. The retention time from the GC is a characteristic property, while the mass spectrum serves as a molecular fingerprint, allowing for definitive identification by comparing it to a spectral library or a reference standard. GC-MS is highly sensitive and excellent for detecting and identifying trace-level impurities.
Chemometric Approaches for Spectroscopic Data Analysis and Interpretation
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. When applied to the spectroscopic analysis of this compound, chemometrics can enhance data interpretation and quality control.
For instance, multiple batches of the compound can be analyzed by techniques like IR, Raman, or NMR. The resulting spectra, treated as data vectors, can be analyzed using Principal Component Analysis (PCA). PCA is a pattern recognition technique that can reveal clustering or outliers among samples, quickly identifying batches that deviate from the standard spectroscopic profile. This is valuable in a quality control setting to ensure batch-to-batch consistency.
In process monitoring, chemometric models like Partial Least Squares (PLS) regression can be built to correlate spectroscopic data (e.g., from an in-line IR or Raman probe) with critical process parameters, such as concentration or purity. This allows for real-time monitoring and control of the synthesis or purification process without the need for offline sampling and analysis. These statistical tools are vital for developing robust methods for structure elucidation and quality assessment. ucdavis.eduyoutube.com
Applications in Advanced Organic Synthesis and Material Science
2-Ethyloxazole-4-carbaldehyde as a Key Building Block for Complex Molecules
This compound and its close analogues serve as fundamental building blocks in the total synthesis of intricate natural products and their analogues. nih.gov The aldehyde group provides a reactive handle for carbon-carbon bond-forming reactions, enabling the extension of molecular chains and the introduction of complex substituents. Its utility has been demonstrated in the synthesis of fragments of architecturally complex marine natural products like phorboxazole A. nih.govsci-hub.se
One of the most powerful applications of this aldehyde is in olefination reactions, such as the Wittig reaction, to form alkenes. udel.eduwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgmnstate.edu This reaction allows for the precise installation of double bonds with potential stereochemical control, which is crucial in the assembly of complex target molecules. organic-chemistry.org For instance, the aldehyde can react with a variety of phosphorus ylides to create extended conjugated systems or to link different molecular fragments. udel.edumnstate.edu The oxazole (B20620) ring itself is a common feature in many natural products, and using this compound as a starting material allows for its direct incorporation into the target structure. researchgate.net
The table below illustrates key reactions where this compound can act as a foundational building block.
| Reaction Type | Reagent/Conditions | Product Type | Significance in Complex Synthesis |
| Wittig Olefination | Phosphorus Ylide (Ph₃P=CHR) | Substituted Alkene | Forms C=C bonds; chain elongation. wikipedia.org |
| Aldol Condensation | Ketone/Aldehyde, Base/Acid | α,β-Unsaturated Carbonyl | Forms C-C bonds; creates new stereocenters. |
| Grignard Reaction | Organomagnesium Halide (R-MgBr) | Secondary Alcohol | Forms C-C bonds; introduces new functional groups. |
| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Forms C-N bonds; links to nitrogen-containing fragments. |
Role in the Synthesis of Biologically Active Scaffolds (Focus on synthetic routes, not biological activity data)
The oxazole aldehyde is a valuable precursor for the synthesis of various heterocyclic systems that form the core of many biologically active compounds. Its functional groups can be manipulated to construct other important scaffolds, such as thiazoles, pyrazoles, and benzimidazoles, through cyclization and multicomponent reactions (MCRs). researchgate.netnih.govnih.govnih.gov
A prominent synthetic route is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide. nih.gov While not a direct reaction of the aldehyde, this compound can be readily converted to the necessary α-bromoketone intermediate. This intermediate can then undergo cyclocondensation with thiourea (B124793) or other thioamides to yield 2-aminothiazole (B372263) derivatives, a scaffold present in numerous pharmaceuticals. nih.gov
Multicomponent reactions offer an efficient pathway to complex structures in a single step. researchgate.netnih.gov The aldehyde functionality of this compound makes it an ideal "A" component in "A+B+C" type reactions. For example, it can participate in reactions to form substituted pyrazoles or pyrimidines, which are scaffolds of significant interest in medicinal chemistry. nih.govfrontiersin.org
The following table outlines plausible synthetic pathways from this compound to key biologically active scaffolds.
| Target Scaffold | Synthetic Strategy | Key Intermediates/Reagents | Resulting Structure |
| Thiazole | Hantzsch Thiazole Synthesis | 1. α-bromination of the corresponding ketone. 2. Reaction with Thiourea. | 2-Amino-4-(2-ethyloxazol-4-yl)thiazole |
| Benzimidazole | Condensation/Oxidative Cyclization | o-Phenylenediamine | 2-(2-Ethyloxazol-4-yl)-1H-benzo[d]imidazole |
| Pyrano[2,3-c]pyrazole | Four-Component Reaction | Hydrazine (B178648), Malononitrile (B47326), Ethyl Acetoacetate | Highly substituted pyranopyrazole containing the 2-ethyloxazole moiety. nih.gov |
| Quinoxaline | Condensation Reaction | Benzene-1,2-diamine | 2-(2-Ethyloxazol-4-yl)quinoxaline |
Utilization in the Development of New Organic Materials
The structural framework of this compound is a promising platform for the development of novel organic materials, particularly those with specific optical or electronic properties. The oxazole ring is an electron-deficient heterocycle that can be incorporated into larger conjugated systems.
By extending the conjugation through reactions at the aldehyde position, molecules with fluorescent properties can be synthesized. For example, condensation of the aldehyde with active methylene (B1212753) compounds or participation in Knoevenagel or Wittig-type reactions can produce derivatives with extended π-systems. These systems are often chromophoric and can exhibit fluorescence, making them candidates for use as organic dyes or sensors. The presence of heteroatoms (N and O) can also influence the photophysical properties, such as emission wavelengths and quantum yields.
Furthermore, the oxazole moiety can be integrated into the backbone of conjugated polymers. The aldehyde group provides a convenient point for polymerization or for grafting onto other material backbones, potentially leading to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
| Material Class | Synthetic Approach | Potential Application |
| Fluorescent Dyes | Knoevenagel condensation with malononitrile or Wittig reaction with phosphonium (B103445) ylides. | Organic light-emitting diodes (OLEDs), chemical sensors, bio-imaging agents. |
| Conjugated Polymers | Conversion of aldehyde to a polymerizable group (e.g., vinyl, ethynyl) followed by polymerization. | Organic semiconductors, electrochromic materials. |
| Functional Coatings | Grafting onto surfaces via reaction of the aldehyde group. | Modifying surface properties, creating functional interfaces. |
Contribution to Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a strategy that aims to efficiently generate libraries of structurally diverse small molecules from a common starting material. nih.govcam.ac.uk this compound is an excellent substrate for DOS campaigns due to the orthogonal reactivity of its functional groups.
The aldehyde can serve as a branching point for a multitude of transformations. A single starting material can be subjected to a range of different reaction conditions or reaction partners to produce a wide array of distinct molecular scaffolds. cam.ac.uk For example, from this one compound, a chemist could generate:
Alkenes via Wittig reactions with a library of ylides.
Secondary alcohols via Grignard reactions with a library of organometallic reagents.
Amines via reductive amination with a library of primary and secondary amines.
Complex heterocycles via multicomponent reactions with different sets of reagents. frontiersin.org
This approach allows for the rapid exploration of chemical space around the 2-ethyloxazole core. nih.govyale.edu The resulting small molecule libraries can then be screened for various properties, accelerating the discovery process in fields like drug development and materials science. The "build/couple/pair" strategy common in DOS can be effectively implemented using this aldehyde as a key building block in the "couple" phase. cam.ac.ukcam.ac.uk
Precursor to Polymerizable Monomers or Functionalized Polymers
Beyond its role in small molecule synthesis, this compound can be leveraged in polymer chemistry in two primary ways: as a precursor to new monomers or as a molecule for post-polymerization functionalization.
Future Research Directions and Challenges
Development of Novel and More Efficient Synthetic Routes
While established methods for oxazole (B20620) synthesis exist, there is a continuous drive for more efficient, sustainable, and versatile routes to produce 2-Ethyloxazole-4-carbaldehyde and its derivatives. Classical methods like the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the Van Leusen reaction have been foundational. wikipedia.orgijpsonline.com The Van Leusen synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is particularly notable for creating 5-substituted oxazoles from aldehydes. ijpsonline.comnih.gov
Future research will likely focus on the following areas:
One-Pot and Tandem Reactions: Developing one-pot procedures, such as combining oxazole synthesis with subsequent coupling reactions like the Suzuki-Miyaura coupling, can significantly improve efficiency by reducing intermediate isolation steps. ijpsonline.comtandfonline.com
Green Chemistry Approaches: The use of environmentally benign solvents, such as water with additives like β-cyclodextrin, represents a move towards more sustainable synthesis. nih.gov Further exploration of catalyst systems, particularly those based on abundant metals like copper, is also a promising avenue. ijpsonline.comijpsonline.com
Novel Starting Materials: Investigating alternative precursors beyond traditional α-haloketones or α-acylamino ketones, such as employing α-amino acids or propargylic amides, could broaden the scope and accessibility of substituted oxazoles. ijpsonline.comnih.gov
Photochemical Methods: Light-induced protocols, such as the photoinduced [3+2] cycloaddition of carbenes and nitriles, offer mild and efficient pathways to the oxazole core. researchgate.net
Overcoming the challenges of regioselectivity, functional group tolerance, and scalability in these new methods will be critical for their widespread adoption in both academic and industrial settings. chemrxiv.orgchemrxiv.org
Exploration of Underutilized Reactivity Modes
The reactivity of the oxazole ring is well-documented, exhibiting characteristics of both furan (B31954) (as a diene) and pyridine (B92270) (due to the basic nitrogen). tandfonline.compharmaguideline.com However, several reactivity modes remain underexplored, particularly for densely functionalized structures like this compound.
Key future research directions include:
Diels-Alder Reactions: The oxazole ring can function as a diene in [4+2] cycloaddition reactions, providing a pathway to highly substituted pyridine derivatives. wikipedia.orgpharmaguideline.com Systematically exploring this reactivity for this compound could yield novel precursors for ligands, pharmaceuticals, and agrochemicals.
C-H Functionalization: Direct C-H activation and arylation at the C5 position, which is typically favored for electrophilic substitution, offers a streamlined approach to elaborate the oxazole core without the need for pre-functionalized starting materials. tandfonline.comorganic-chemistry.org
Ring-Opening Reactions: The oxazole ring can undergo ring cleavage under certain nucleophilic or reductive conditions. pharmaguideline.com Controlled and selective ring-opening could be harnessed to generate complex acyclic intermediates that are otherwise difficult to access.
Reactivity of the Aldehyde Group: Beyond standard carbonyl chemistry, the interplay between the aldehyde at the C4 position and the electronic nature of the 2-ethyl-oxazole ring could lead to unique reactivity. Exploring tandem reactions where the aldehyde participates in an initial transformation followed by a reaction on the oxazole ring itself is a promising area.
Challenges in this area involve controlling the regioselectivity of reactions and managing the stability of the oxazole ring, which can be sensitive to strongly acidic or basic conditions. tandfonline.com
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby accelerating the design of new synthetic routes and functional derivatives. For this compound, advanced computational modeling can provide invaluable insights.
Future applications of computational modeling include:
Quantitative Structure-Activity Relationship (QSAR): Predictive QSAR models can be developed to correlate structural modifications of the oxazole scaffold with biological activity, such as anticancer or antimicrobial properties. nih.gov This allows for the rational design of new drug candidates.
Reaction Mechanism and Pathway Analysis: Techniques like Density Functional Theory (DFT) can be used to elucidate reaction mechanisms, calculate activation energies, and predict the regioselectivity of unexplored reactions. This can guide experimental efforts by identifying the most promising reaction conditions.
Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict the binding modes of this compound derivatives within the active sites of biological targets like proteins or enzymes. nih.gov This helps in understanding the structural basis for their activity and in optimizing ligand-receptor interactions. nih.gov
In Silico Toxicology: Computational models can be employed to predict the potential toxicity of new oxazole derivatives early in the design process, reducing the need for extensive experimental testing. mdpi.com
The primary challenge lies in the accuracy of the computational models and the need for experimental validation to confirm the in silico predictions. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow synthesis offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.net The synthesis of oxazoles is particularly well-suited for this technology.
Future research in this domain will focus on:
Development of Continuous Flow Processes: Designing robust flow reactor setups for the synthesis of this compound can lead to higher yields, shorter reaction times, and improved safety, especially when handling unstable intermediates. researchgate.netnih.gov
Automated Multi-Step Synthesis: Integrating multiple reaction steps into a single, uninterrupted automated sequence can dramatically accelerate the production of complex molecules. nih.gov This approach eliminates the need for manual handling and purification of intermediates, as has been demonstrated for other heterocyclic systems. nih.govresearchgate.net
In-line Analysis and Purification: The incorporation of real-time process analytical technology (PAT) is crucial for monitoring reaction progress and optimizing conditions on the fly. researchgate.net Coupling flow reactors with automated in-line purification systems, such as chromatography, can provide a seamless process from starting materials to the final, pure product. nih.gov
Photochemical Flow Reactors: Combining the benefits of photochemistry with flow technology can enable mild and highly selective transformations that are often difficult to achieve in batch synthesis. researchgate.net
The main challenges include the initial investment in specialized equipment and the engineering required to handle solids or multiphasic reaction mixtures within a continuous flow system. nih.gov
Design of Next-Generation Oxazole-Based Building Blocks for Specialized Applications
The oxazole moiety is considered a "privileged scaffold" in medicinal chemistry and a versatile component in materials science. nih.govmorressier.com this compound serves as an excellent starting point for the creation of next-generation building blocks tailored for specific functions.
Directions for future design include:
Expanding Chemical Space: The aldehyde and ethyl groups on the this compound core are ideal handles for chemical modification. Converting the aldehyde to other functional groups (e.g., alkynes, azides, carboxylic acids) can generate a diverse library of derivatives for use in "click chemistry" or other conjugation methods. chemrxiv.orgchemrxiv.org
Peptidomimetics and Macrocycles: Incorporating the oxazole core into amino acid-like structures can lead to novel peptidomimetics and macrocyclic scaffolds for applications in supramolecular chemistry and drug discovery. nih.gov
Functional Materials: Oxazole-containing oligomers and polymers have shown potential as luminescent dyes and materials with unique photophysical properties. nih.gov Designing and synthesizing novel oligomers derived from this compound could lead to new materials for organic electronics or sensing applications.
Targeted Drug Design: By applying the "biocore" concept, which involves combining the aromatic oxazole ring with various aliphatic or other heterocyclic fragments, new molecules can be designed to target specific biological pathways with high potency and selectivity. morressier.com
A significant challenge is the synthetic accessibility of these complex, highly functionalized building blocks on a practical scale. chemrxiv.orgmorressier.com Optimizing synthetic routes to ensure their availability is crucial for enabling their use in a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
